N-BOC-2-Mercaptoaniline
Overview
Description
N-BOC-2-Mercaptoaniline is a chemical compound with the IUPAC name tert-butyl (2-mercaptophenyl)carbamate . It has a molecular weight of 225.31 . The compound is used in various chemical reactions, particularly as a protecting group for amines .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, including N-BOC-2-Mercaptoaniline, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for N-BOC-2-Mercaptoaniline is1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13)
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
N-BOC-2-Mercaptoaniline is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection process, a common reaction in pharmaceutical research and development . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
N-BOC-2-Mercaptoaniline has a molecular weight of 225.31 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-BOC-2-Mercaptoaniline: is utilized in the synthesis of various heterocyclic compounds due to its mercapto (–SH) group. This group can participate in cyclization reactions to form benzothiazoles and benzothiazepines, which are core structures in many pharmacologically active molecules .
Protection of Amine Groups
In synthetic chemistry, protecting functional groups is crucial for multi-step reactionsN-BOC-2-Mercaptoaniline serves as a protective agent for amine groups under mild conditions, preserving their integrity during complex chemical transformations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-sulfanylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRPKHOYQLUMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-2-Mercaptoaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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